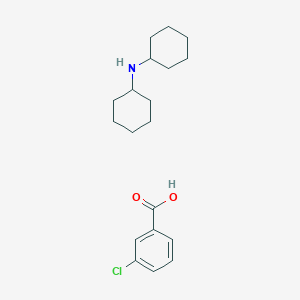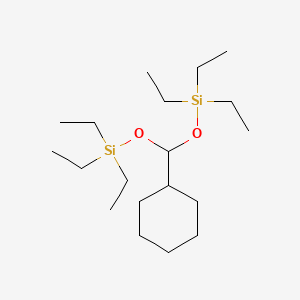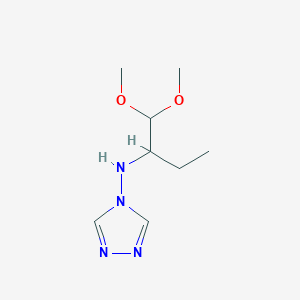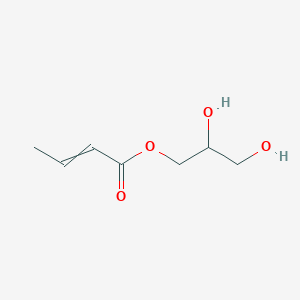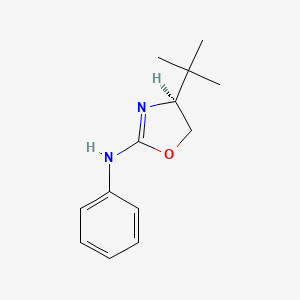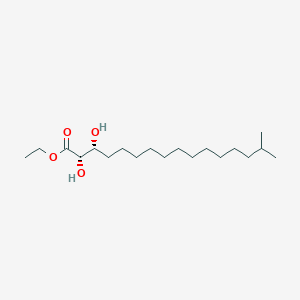
Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- is a complex organic compound with a molecular formula of C19H38O4 This compound is characterized by the presence of a long hydrocarbon chain with two hydroxyl groups and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The process can be summarized as follows:
Esterification Reaction: Hexadecanoic acid, 2,3-dihydroxy-15-methyl- reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Reaction Conditions: The mixture is heated under reflux for several hours to drive the reaction to completion.
Purification: The resulting ester is purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanoic acid, 15-methyl-, methyl ester: Similar in structure but lacks the hydroxyl groups.
Hexadecanoic acid, 2-hydroxy-, methyl ester: Contains only one hydroxyl group.
Hexadecanoic acid, 2,3-dihydroxypropyl ester: Similar hydroxyl functionality but different ester group.
Uniqueness
Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- is unique due to the presence of two hydroxyl groups and an ethyl ester group, which confer distinct chemical and biological properties. Its specific stereochemistry (2S,3R) also contributes to its unique reactivity and interactions with biological systems.
This detailed article provides a comprehensive overview of Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
823797-41-7 |
|---|---|
Fórmula molecular |
C19H38O4 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
ethyl (2S,3R)-2,3-dihydroxy-15-methylhexadecanoate |
InChI |
InChI=1S/C19H38O4/c1-4-23-19(22)18(21)17(20)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,20-21H,4-15H2,1-3H3/t17-,18+/m1/s1 |
Clave InChI |
NPCAHCXJBNLANW-MSOLQXFVSA-N |
SMILES isomérico |
CCOC(=O)[C@H]([C@@H](CCCCCCCCCCCC(C)C)O)O |
SMILES canónico |
CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
![9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate](/img/structure/B14214130.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)

